Nile red

Catalog No.
S007442
CAS No.
7385-67-3
M.F
C₂₀H₁₈N₂O₂
M. Wt
318.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nile red

CAS Number

7385-67-3

Product Name

Nile red

IUPAC Name

9-(diethylamino)benzo[a]phenoxazin-5-one

Molecular Formula

C₂₀H₁₈N₂O₂

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3

InChI Key

VOFUROIFQGPCGE-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Synonyms

9-diethylamino-5H-benzo(a)phenoxazine-5-one, nile red

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Description

The exact mass of the compound Nile red is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nile red is a lipophilic stain, meaning it has an affinity for fats and oils. Chemically, it's a naphthooxazine dye with the formula C20H18N2O2 []. Nile blue can be converted to Nile red through acid hydrolysis [].

Nile red's significance lies in its ability to selectively stain lipids. In a non-polar environment, Nile red exhibits weak fluorescence. However, in a lipid-rich environment, it fluoresces brightly, emitting colors ranging from deep red to strong yellow-gold []. This property makes it a valuable tool for visualizing and quantifying lipids in cells, tissues, and even food samples [].


Molecular Structure Analysis

The key features of Nile red's structure include two naphthalene rings connected by a central amine group. These aromatic rings contribute to the dye's lipophilicity, allowing it to interact with lipids. Additionally, the presence of conjugated double bonds within the structure facilitates fluorescence [].

It's important to note that the specific color emitted by Nile red depends on the polarity of its surrounding environment. This phenomenon is known as solvatochromism [].


Chemical Reactions Analysis

Synthesis

One method for synthesizing Nile red involves the acid hydrolysis of Nile blue with sulfuric acid. This process replaces an iminium group with a carbonyl group [].

Another method utilizes an acid-catalyzed condensation reaction between 5-(dialkylamino)-2-nitrosophenols and 2-naphthol []. However, this method typically requires further purification steps to obtain pure Nile red [].

Balanced Chemical Equation (acid hydrolysis):

C16H18N2O2S (Nile blue) + H2O -> C20H18N2O2 (Nile red) + H2SO4 (sulfuric acid)

Note

This is a simplified equation and may not represent the exact reaction mechanism.

Other Reactions

Nile red can undergo photobleaching when exposed to intense light, which reduces its fluorescence intensity [].

Physical and Chemical Properties

  • Molar mass: 318.369 g/mol []
  • Physical state: Solid at room temperature []
  • Color: Reddish-brown powder []
  • Melting point: No data readily available
  • Boiling point: No data readily available
  • Solubility: Poorly soluble in water, but soluble in most organic solvents []
  • Stability: Relatively stable under normal storage conditions []

Nile red's lipophilicity allows it to partition into lipid-rich regions within cells or tissues. In these environments, the dye interacts with the hydrophobic tails of fatty acid chains within lipids, leading to its fluorescence []. The specific mechanism of this interaction is not fully understood but likely involves weak van der Waals forces and hydrophobic interactions [].

While Nile red is generally considered non-toxic, it's recommended to handle it with care in a well-ventilated laboratory environment, following standard laboratory safety protocols [].

Fluorescence-Based Lipid Detection

One of the most valuable aspects of Nile Red is its fluorescence. This lipophilic dye exhibits very weak fluorescence in water (polar environment) but becomes highly fluorescent when it partitions into lipid droplets (nonpolar environment) within cells [2]. This property allows researchers to easily identify and localize lipid droplets using fluorescence microscopy and flow cytometry [2]. The fluorescence emission spectrum of Nile Red even shifts depending on the polarity of its surrounding environment, providing further insights into the characteristics of the lipid droplets [5].

Here's a link to a research paper that explores the use of Nile Red for detecting lipid droplets in mammalian oocytes: The use of a fluorescent dye, Nile Red, to evaluate the lipid content of single mammalian oocytes - PubMed:

XLogP3

3.8

UNII

P476F1L81G

MeSH Pharmacological Classification

Fluorescent Dyes

Other CAS

7385-67-3

Wikipedia

Nile red

General Manufacturing Information

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-: ACTIVE

Dates

Modify: 2023-09-12
1. Greenspan P, et al. Nile red: a selective fluorescent stain for intracellular lipid droplets. J Cell Biol. 1985 Mar;100(3):965-73.
2. Gibrán S Alemán-Nava, et al. How to use Nile Red, a selective fluorescent stain for microalgal neutral lipids. J Microbiol Methods. 2016 Sep;128:74-79.
3. Wilber Escorcia, et al. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining. J Vis Exp. 2018 Mar 5;(133):57352.
4. Elizabeth C Pino, et al. Biochemical and high throughput microscopic assessment of fat mass in Caenorhabditis elegans. J Vis Exp. 2013 Mar 30;(73):50180.

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